N-(5-Amino-4-methylpyridin-2-yl)acetamide
Overview
Description
“N-(5-Amino-4-methylpyridin-2-yl)acetamide” is a research chemical with the CAS number 475060-18-5 . It has the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(5-Amino-4-methylpyridin-2-yl)acetamide” can be represented by the SMILES notation: CC1=CC(=NC=C1N)NC(=O)C . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“N-(5-Amino-4-methylpyridin-2-yl)acetamide” has a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . The Polar Surface Area (PSA) is 68.01000 and the LogP is 1.58480 .Scientific Research Applications
Molecular Structure and Antidiabetic Activity
- Vibrational and Spectroscopic Analysis : A conformational analysis of N-(5-aminopyridin-2-yl)acetamide (APA) was conducted using density functional theory. This analysis included predictions of the most stable structure, optimized structural parameters, vibrational frequencies, and molecular electrostatic potential surface. The findings suggest APA's high molecular reactivity and stability. Notably, APA demonstrated potential as an inhibitor against diabetic nephropathy, highlighting its significance in antidiabetic activity (Asath et al., 2016).
Corrosion Inhibition
- Use as Corrosion Inhibitors : Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which are synthesized through amidation reactions, has shown that these compounds can act as efficient corrosion inhibitors. This application is particularly relevant in acidic environments and mineral oil mediums, indicating the broader utility of APA derivatives in industrial settings (Yıldırım & Cetin, 2008).
Antimalarial Activity
- Synthesis for Antimalarial Drugs : APA has been involved in the synthesis of compounds with antimalarial properties. One study focused on the creation of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides using APA derivatives. These compounds showed promising activity against Plasmodium berghei in mice and resistant strains of parasites, indicating APA's potential in developing antimalarial drugs (Werbel et al., 1986).
Biochemical and Biological Research
- Protein Labeling and Luminescence Imaging : APA derivatives have been utilized in the synthesis of lanthanide tags for protein labeling and time-resolved luminescence imaging. These tags, based on APA structures, have shown high luminescence and stability, making them suitable for biochemical studies and medical diagnostics (Weibel et al., 2004).
Safety And Hazards
properties
IUPAC Name |
N-(5-amino-4-methylpyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJIMFVFYNPMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622205 | |
Record name | N-(5-Amino-4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-4-methylpyridin-2-yl)acetamide | |
CAS RN |
475060-18-5 | |
Record name | N-(5-Amino-4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.